2-Chloro-5-methylbenzoyl chloride

Overview

Description

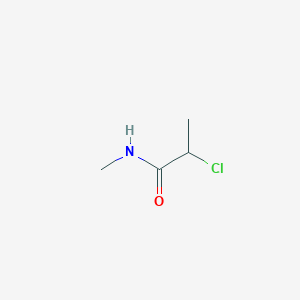

2-Chloro-5-methylbenzoyl chloride is a chemical compound with the molecular formula C8H6Cl2O and a molecular weight of 189.04 g/mol . It is also known as o-chloro-5-methylbenzoyl chloride.

Synthesis Analysis

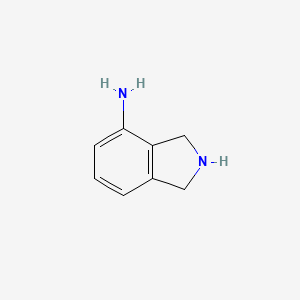

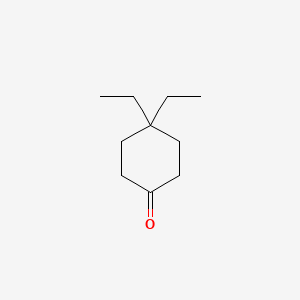

The synthesis of this compound involves several steps . One method involves the use of oxalyl dichloride and N,N-dimethyl-formamide in dichloromethane at 0 - 20℃ . Another method involves treating 2-chloro-5-methyl-benzoic acid with thionyl chloride at reflux for two hours .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a chlorine atom and a methyl group attached at the 2nd and 5th positions respectively . The benzoyl chloride group is attached to the benzene ring .Scientific Research Applications

Palladium(II) Complex Synthesis

2-Chloro-5-methylbenzoyl chloride has been utilized in the synthesis and characterization of palladium(II) complexes. This involves creating novel chelating iminocarbene ligand systems, which are significant in organometallic chemistry and catalysis. These palladium complexes have been extensively analyzed through various spectroscopic methods, indicating the compound's utility in creating complex molecular structures (Frøseth et al., 2003).

Antimicrobial Compound Synthesis

The compound plays a role in synthesizing novel benzofuran derivatives with significant antimicrobial properties. This includes the reaction of 3-methylbenzofuran-2-carbohydrazide with 2-chloro-1-(4-chlorophenyl)ethanone, leading to compounds showing significant activity against fungal and bacterial species (Abdel‐Aziz et al., 2009).

Metabolism Studies in Bacteria

3-chloro-2-methylbenzoic acid, related to this compound, is metabolized by Pseudomonas cepacia through the meta fission pathway, releasing chloride. This study contributes to understanding bacterial metabolism of chlorinated aromatic compounds (Higson & Focht, 1992).

Chemical Synthesis in Organic Chemistry

It's used in the synthesis of various complex organic compounds, such as 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one, showing its significance in organic synthesis and chemical education (Kurteva & Petrova, 2015).

Synthesis of Isoxazole Derivatives

In another study, the compound was used in the synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, a methodical approach that highlights its utility in synthesizing isoxazole derivatives (Su Wei-ke, 2008).

Mechanism of Action

Target of Action

It is known to be used as a biochemical reagent in life science related research .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-5-methylbenzoyl chloride . These factors could include temperature, pH, and the presence of other chemical species.

Biochemical Analysis

Biochemical Properties

2-Chloro-5-methylbenzoyl chloride plays a significant role in biochemical reactions, primarily as an acylating agent. It interacts with various enzymes, proteins, and other biomolecules through acylation reactions. For instance, it can react with amino groups in proteins, leading to the formation of amide bonds. This interaction can modify the activity of enzymes and proteins, potentially inhibiting or enhancing their function. Additionally, this compound can interact with nucleophilic sites on biomolecules, such as the hydroxyl groups in carbohydrates and nucleic acids, leading to esterification reactions .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes involved in critical cellular pathways. For example, the acylation of proteins can alter cell signaling pathways, affecting processes such as cell proliferation, differentiation, and apoptosis. Furthermore, this compound can impact gene expression by modifying transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This compound can inhibit or activate enzymes by acylating their active sites, thereby altering their catalytic activity. Additionally, this compound can modify the structure and function of proteins by reacting with amino acid residues, such as lysine and serine. These modifications can lead to changes in protein conformation, stability, and interactions with other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can hydrolyze in the presence of water, leading to the formation of 2-Chloro-5-methylbenzoic acid and hydrochloric acid. Over time, the degradation of this compound can reduce its effectiveness in biochemical reactions. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modify target proteins and enzymes without causing significant toxicity. At higher doses, this compound can induce toxic effects, such as cellular damage and apoptosis. Studies have shown that there is a threshold dose above which the adverse effects become pronounced, leading to tissue damage and organ dysfunction. It is crucial to determine the optimal dosage to achieve the desired biochemical effects while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites such as 2-Chloro-5-methylbenzoic acid. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. Additionally, this compound can influence the activity of enzymes involved in detoxification pathways, such as glutathione S-transferases, thereby modulating cellular responses to oxidative stress .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as blood flow, tissue permeability, and the presence of specific transporters .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to particular cellular compartments, such as the endoplasmic reticulum, mitochondria, or nucleus, through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical effects. For example, localization to the nucleus can enhance its ability to modify transcription factors and regulate gene expression .

properties

IUPAC Name |

2-chloro-5-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJBPCOCGEZHKMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70567751 | |

| Record name | 2-Chloro-5-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21900-50-5 | |

| Record name | 2-Chloro-5-methylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21900-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

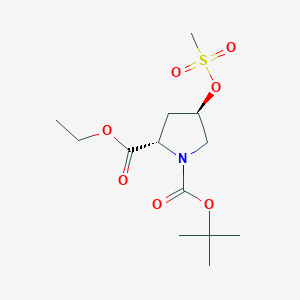

![decahydro-1H-pyrrolo[3,4-b]indolizine](/img/structure/B1368787.png)

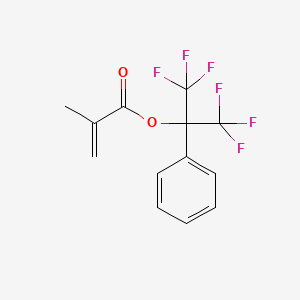

![1-(tert-Butyl) 2-ethyl (2R,4R)-4-[(methylsulfonyl)oxy]-1,2-pyrrolidinedicarboxylate](/img/structure/B1368811.png)

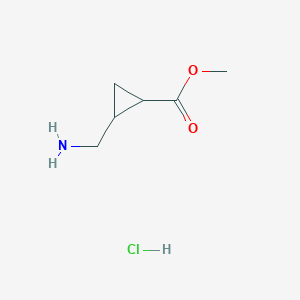

![Methyl 2-[4-(Methylsulfonamido)phenyl]acetate](/img/structure/B1368818.png)